

# Application Notes and Protocols for AGI-6780 In Vivo Administration

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## Compound of Interest

Compound Name: AGI-6780

Cat. No.: B605237

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## Introduction

**AGI-6780** is a potent and selective allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme.[1][2] This mutation is a gain-of-function alteration found in several cancers, including acute myeloid leukemia (AML). The mutant enzyme neomorphically converts  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[3][4] This inhibition leads to widespread DNA and histone hypermethylation, causing a block in cellular differentiation.[5]

**AGI-6780** specifically binds to the dimer interface of the mutant IDH2 enzyme, inhibiting the production of 2-HG.[1][2] The subsequent reduction in 2-HG levels reverses the epigenetic blockade, restoring normal gene expression and inducing the differentiation of cancer cells.[5]

These application notes provide detailed protocols for the in vivo administration of **AGI-6780** via intraperitoneal and oral routes, based on preclinical studies.

## Data Presentation

Table 1: In Vivo Administration Routes and Dosages of **AGI-6780** and a Similar IDH2 Inhibitor

| Compound            | Administration Route           | Species          | Dosage         | Vehicle             | Study Context                              |
|---------------------|--------------------------------|------------------|----------------|---------------------|--|
| AGI-6780            | Intraperitoneal (IP) Injection | Mouse            | 25 mg/kg/day   | DMSO diluted in PBS | Triple-Negative Breast Cancer Xenograft[6] |
| 50 mg/kg/day        |                                |                  |                |                     |  |
| Enasidenib (AG-221) | Oral Gavage                    | Mouse            | 10 mg/kg (BID) | Not Specified       | AML Xenograft[5][7]                        |
| 100 mg/kg (BID)     |                                |                  |                |                     |  |
| 5 mg/kg (QD)        | Not Specified                  | AML Xenograft[8] |                |                     |  |
| 15 mg/kg (QD)       |                                |                  |                |                     |  |
| 45 mg/kg (QD)       |                                |                  |                |                     |  |

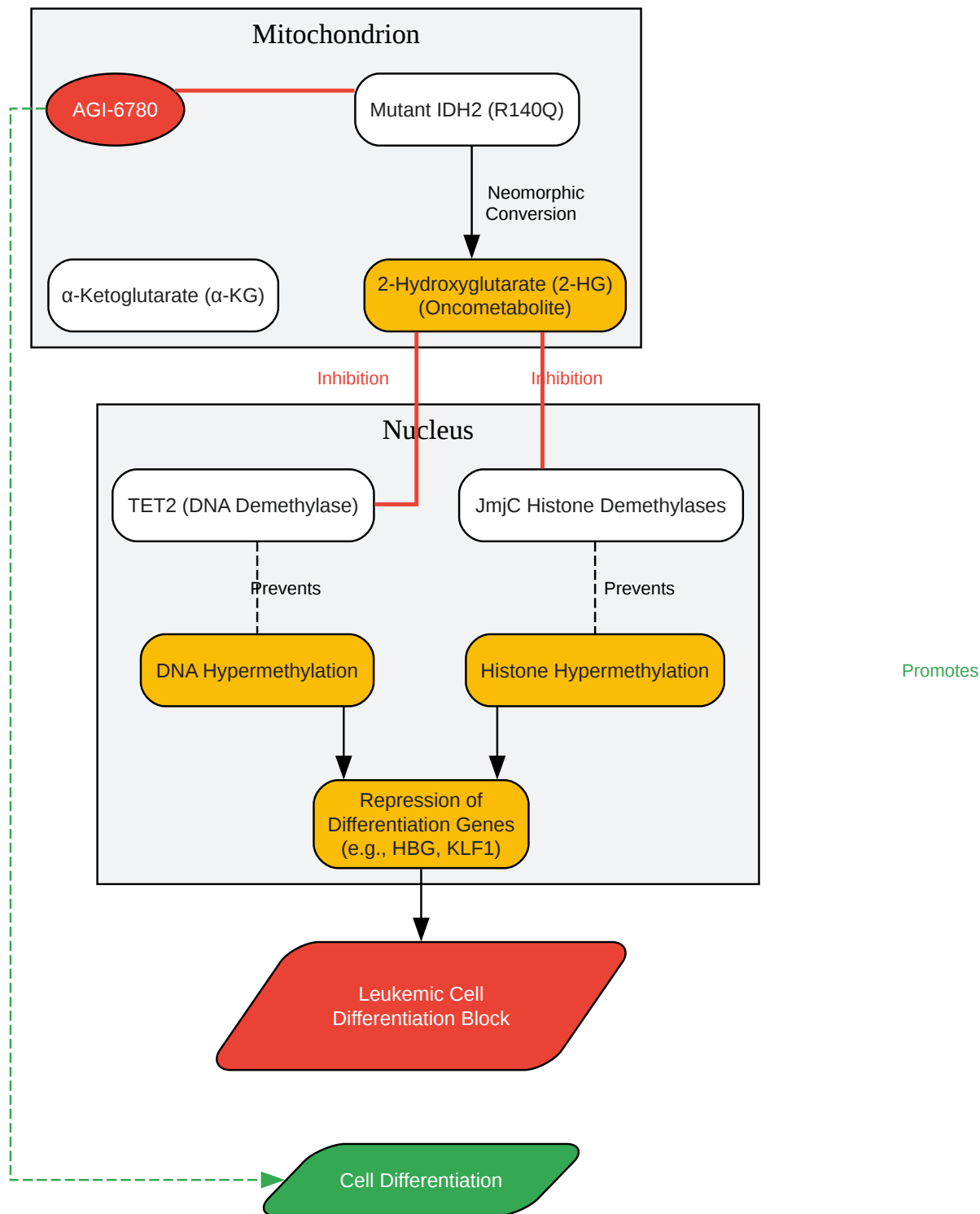
BID: twice daily; QD: once daily

Table 2: Suggested Formulations for **AGI-6780** In Vivo Administration

| Administration Route                          | Formulation  | Solubility                | Notes  |
|---|--|---------------------------|--|
| Intraperitoneal (IP) Injection                | AGI-6780 dissolved in DMSO, then diluted with sterile PBS to a final DMSO concentration of $\leq 10\%$ . | Vehicle dependent         | The final concentration of DMSO should be minimized to avoid toxicity.[4][9] A pilot study to determine tolerability is recommended. |
| Oral Gavage                                   | 10% DMSO in Corn Oil   | $\geq 2.5$ mg/mL[10]      | Prepare fresh daily. If the continuous dosing period exceeds half a month, use with caution.[10]                                     |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | $\geq 2.5$ mg/mL[10]   | Prepare fresh daily. [10] |  |

## Signaling Pathway

The mechanism of action of **AGI-6780** involves the inhibition of the mutant IDH2 enzyme and the subsequent reversal of its downstream epigenetic effects.



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Caption: **AGI-6780** signaling pathway.

## Experimental Protocols

### Protocol 1: Intraperitoneal (IP) Administration of AGI-6780 in a Mouse Xenograft Model

This protocol is adapted from a study on triple-negative breast cancer xenografts.[\[6\]](#)

#### 1. Materials:

- **AGI-6780** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Phosphate-buffered saline (PBS), sterile, pH 7.4
- Sterile 1.5 mL microcentrifuge tubes
- Sterile insulin syringes (or similar) with a 27-30 gauge needle

2. Preparation of **AGI-6780** Stock Solution (e.g., 50 mg/mL): a. Weigh the required amount of **AGI-6780** powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 10 mg of **AGI-6780**, add 200  $\mu$ L of DMSO). c. Vortex or gently warm the solution until the **AGI-6780** is completely dissolved. This stock solution can be stored at -20°C for short periods.

3. Preparation of Dosing Solution (Example for a 50 mg/kg dose in a 20 g mouse): a. The required dose for a 20 g mouse is 1 mg (50 mg/kg \* 0.02 kg). b. The volume of the stock solution needed is 20  $\mu$ L (1 mg / 50 mg/mL). c. The typical injection volume for a mouse is 100-200  $\mu$ L. To achieve a final DMSO concentration of 10%, the total volume of the dosing solution should be 200  $\mu$ L (20  $\mu$ L of DMSO stock + 180  $\mu$ L of PBS). d. On the day of injection, dilute the 20  $\mu$ L of **AGI-6780** stock solution with 180  $\mu$ L of sterile PBS. e. Vortex briefly to mix. Prepare this solution fresh for each injection.

4. Administration: a. Restrain the mouse appropriately. b. Administer the 200  $\mu$ L of the dosing solution via intraperitoneal injection using a sterile insulin syringe. c. Monitor the animal for any adverse reactions. d. For the vehicle control group, prepare a solution of 10% DMSO in PBS and inject the same volume.

## 5. Experimental Workflow:



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Caption: Intraperitoneal administration workflow.

## Protocol 2: Representative Oral Gavage Administration of AGI-6780

As specific in vivo oral dosages for **AGI-6780** are not readily available, this protocol provides a representative method based on formulations for **AGI-6780** and dosages used for the structurally similar and clinically approved IDH2 inhibitor, Enasidenib (AG-221).<sup>[5][8][10]</sup>

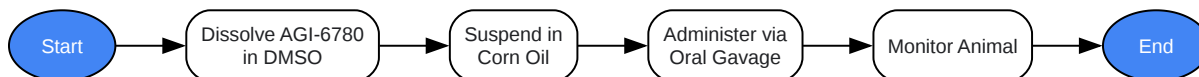
### 1. Materials:

- **AGI-6780** powder
- DMSO, sterile
- Corn oil, sterile (or a vehicle of 40% PEG300, 5% Tween-80, and 45% saline)
- Sterile tubes for preparation
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

2. Preparation of Dosing Suspension (Example for a 45 mg/kg dose in a 20 g mouse using 10% DMSO in corn oil): a. The required dose for a 20 g mouse is 0.9 mg (45 mg/kg \* 0.02 kg). b. A typical oral gavage volume for a mouse is 100  $\mu$ L (0.1 mL). c. The desired concentration of the dosing suspension is 9 mg/mL (0.9 mg / 0.1 mL). d. To prepare 1 mL of the dosing suspension (sufficient for multiple animals), weigh out 9 mg of **AGI-6780**. e. First, dissolve the 9 mg of **AGI-6780** in 100  $\mu$ L of DMSO. f. Add 900  $\mu$ L of corn oil to the DMSO solution and vortex thoroughly to create a uniform suspension. Prepare this suspension fresh daily.

3. Administration: a. Gently restrain the mouse. b. Administer 100  $\mu$ L of the **AGI-6780** suspension via oral gavage using a suitable gavage needle. c. Monitor the animal for any signs of distress or adverse effects. d. For the vehicle control group, administer 100  $\mu$ L of a 10% DMSO in corn oil solution.

#### 4. Experimental Workflow:



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Caption: Oral gavage administration workflow.

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